REACTION_CXSMILES
|
[K+].[Br-].[N+:3]([C:6]1[CH:11]=[CH:10]C(C)=[CH:8][CH:7]=1)([O-:5])=[O:4].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:3]([C:6]1[CH:11]=[CH:10][C:14]([C:13]([OH:16])=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
Co(OAc)2
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The absorption of oxygen
|
Type
|
CUSTOM
|
Details
|
began at 95° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 681 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[K+].[Br-].[N+:3]([C:6]1[CH:11]=[CH:10]C(C)=[CH:8][CH:7]=1)([O-:5])=[O:4].[C:13]([OH:16])(=[O:15])[CH3:14]>>[N+:3]([C:6]1[CH:11]=[CH:10][C:14]([C:13]([OH:16])=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
Co(OAc)2
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The absorption of oxygen
|
Type
|
CUSTOM
|
Details
|
began at 95° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 681 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |